![molecular formula C10H17NO3 B597298 Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1245816-27-6](/img/structure/B597298.png)

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . The synthesis process is slowly exothermic .Molecular Structure Analysis

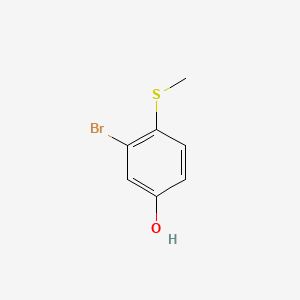

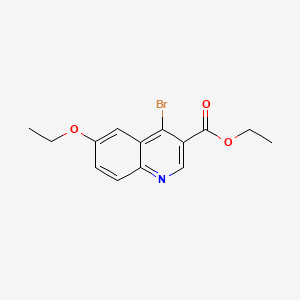

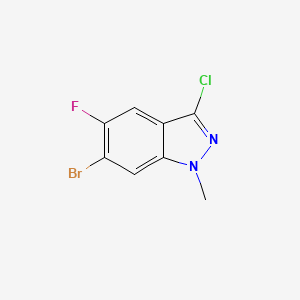

The molecular structure of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is represented by the empirical formula C10H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h4-7H2,1-3H3 .Chemical Reactions Analysis

The compound is involved in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.26 . It is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its derivatives offer versatile chemical frameworks for developing novel compounds, especially in exploring chemical spaces beyond traditional piperidine systems. The efficient, scalable synthesis routes enable convenient derivation on its structural rings, paving the way for creating unique molecules with potential applications in various scientific domains. For instance, Meyers et al. (2009) detailed scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility in generating novel compounds (Meyers et al., 2009).

Spirocyclic Scaffold and Its Transformations

The spirocyclic nature of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate introduces intriguing possibilities for chemical transformations. For example, Molchanov and Tran (2013) highlighted the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via regioselective 1,3-dipolar cycloaddition, offering a pathway to access a range of structural variations (Molchanov & Tran, 2013).

Applications in Medicinal Chemistry

The compound's potential in medicinal chemistry is underscored by its incorporation into proline scaffolds and other biologically active frameworks. López et al. (2020) detailed the enantioselective synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key intermediate in the synthesis of antiviral ledipasvir, demonstrating the compound's relevance in drug development (López et al., 2020).

Industrial and Biological Synthesis

The compound's adaptability is further showcased in its application in industrial synthesis processes and biological evaluations. An efficient, scalable route for synthesizing enantiomerically pure variants, as detailed by Maton et al. (2010), highlights its industrial significance. Additionally, novel derivatives have been evaluated for their antibacterial activity against respiratory pathogens, indicating the compound's potential in pharmaceutical applications (Maton et al., 2010; Odagiri et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKIIBTYOOVJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716613 |

Source

|

| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

CAS RN |

1245816-27-6 |

Source

|

| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)